Midafotel Midafotel Midafotel is a member of the class of piperazines that is piperazine substituted by a carboxy group at position 2R and a (1E)-1-phosphonoprop-1-en-3-yl group at position 4. It is an antagonist of N-methyl-D-aspartate receptors (NMDARs) and was in clinical development by Novartis for the treatment of cognition disorders and brain injuries (now discontinued). It has a role as a NMDA receptor antagonist, a neuroprotective agent and an anticonvulsant. It is a piperazinecarboxylic acid, a monocarboxylic acid, a member of phosphonic acids, an olefinic compound and a tertiary amino compound.
Brand Name: Vulcanchem
CAS No.: 117414-74-1
VCID: VC0535419
InChI: InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1
SMILES: C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O
Molecular Formula: C8H15N2O5P
Molecular Weight: 250.19 g/mol

Midafotel

CAS No.: 117414-74-1

Cat. No.: VC0535419

Molecular Formula: C8H15N2O5P

Molecular Weight: 250.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Midafotel - 117414-74-1

Specification

CAS No. 117414-74-1
Molecular Formula C8H15N2O5P
Molecular Weight 250.19 g/mol
IUPAC Name (2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid
Standard InChI InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1
Standard InChI Key VZXMZMJSGLFKQI-ABVWVHJUSA-N
Isomeric SMILES C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O
SMILES C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O
Canonical SMILES C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O
Appearance Solid powder

Introduction

Chemical and Structural Profile of Midafotel

Molecular Characteristics

Midafotel (C8H15N2O5P) has a molecular weight of 250.19 Da and features a stereochemically defined structure with one absolute stereocenter and one E/Z center . Its stereochemical configuration, denoted by the (R)-enantiomer of CPPene, is critical for NMDA receptor binding affinity and selectivity . The compound’s SMILES string, OC(=O)[C@H]1CN(C\C=C\P(O)(O)=O)CCN1, and InChI key, VZXMZMJSGLFKQI-ABVWVHJUSA-N, underscore its phosphonate and cyclic amine functional groups, which contribute to its hydrophilic nature and limited blood-brain barrier (BBB) permeability .

Pharmacological Mechanism and Target Engagement

NMDA Receptor Antagonism

Midafotel competitively inhibits the NMDA receptor at the glutamate-binding site, specifically targeting GluN2A subunits with an IC50 of 40 nM . This mechanism prevents calcium influx through the receptor’s ion channel, thereby attenuating excitotoxic cascades that lead to neuronal apoptosis or necrosis . Preclinical models demonstrated its efficacy in reducing ischemic damage and seizure activity, positioning it as a candidate for acute neurological injuries .

Pharmacokinetic Profile

Clinical pharmacokinetic studies revealed a half-life (T1/2) of 20 hours and a maximum plasma concentration (Cmax) of 199 ng/mL following a 1000 mg oral dose administered twice daily . The prolonged T1/2 suggests potential for once-daily dosing, though its hydrophilic nature limits CNS penetration, necessitating higher systemic doses to achieve therapeutic brain concentrations .

Table 1: Key Pharmacokinetic Parameters of Midafotel

ParameterValueDose RegimenPopulation
Cmax199 ng/mL1000 mg twice dailyHealthy adults
T1/220 hours1000 mg twice dailyHealthy adults
Volume of DistributionNot reported50 mg intravenousHealthy adults

Clinical Development and Discontinuation

Comparative Analysis with Other NMDA Antagonists

Midafotel’s clinical trajectory mirrors challenges faced by other competitive NMDA antagonists, such as D-AP5 and DCKA, which exhibit similar efficacy in preclinical models but poor translational outcomes due to psychotomimetic side effects .

Table 2: NMDA Receptor Competitive Antagonists: Developmental Outcomes

CompoundTarget SubunitDevelopmental StageKey Adverse Effects
MidafotelGluN2APhase III (halted)Confusion, ataxia, sedation
D-AP5Pan-NMDAPreclinicalPsychotomimetic effects
DCKAGluN1PreclinicalMinimal side effects

Adverse Effect Profile and Tolerability

Dose-Dependent Neurological Effects

The adverse effects observed in Phase II trials—such as disorientation and worsened seizures—were attributed to off-target interactions at supratherapeutic doses . These outcomes highlight the narrow therapeutic window of competitive NMDA antagonists, wherein receptor overinhibition disrupts physiological glutamate signaling required for cognitive and motor functions .

Implications for Future Drug Design

Midafotel’s discontinuation underscores the need for subunit-selective NMDA modulators that preserve synaptic signaling while blocking pathological overactivation. Recent advances in cryo-EM structural analysis of GluN2A-containing receptors may enable the design of antagonists with improved safety profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator